molecular formula C26H50O8 B14477534 Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester CAS No. 70900-46-8

Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester

Cat. No.: B14477534
CAS No.: 70900-46-8
M. Wt: 490.7 g/mol
InChI Key: FBXNUYNATQIVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester is an organic compound with the molecular formula C26H50O8. It is a type of ester derived from decanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester typically involves the esterification of decanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:

Decanedioic acid+2×2-(2-butoxyethoxy)ethanolDecanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester+Water\text{Decanedioic acid} + 2 \times \text{2-(2-butoxyethoxy)ethanol} \rightarrow \text{this compound} + \text{Water} Decanedioic acid+2×2-(2-butoxyethoxy)ethanol→Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the ester can hydrolyze to yield decanedioic acid and 2-(2-butoxyethoxy)ethanol.

    Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Hydrolysis: Decanedioic acid and 2-(2-butoxyethoxy)ethanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or other reduced forms of the ester.

Scientific Research Applications

Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a component in pharmaceutical formulations, particularly in controlled-release drug delivery systems.

    Industry: Utilized as a lubricant and emollient in personal care products, as well as a dispersing agent in various industrial applications.

Mechanism of Action

The mechanism of action of decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester largely depends on its application. In drug delivery systems, it acts by forming stable complexes with drugs, thereby enhancing their solubility and bioavailability. The ester interacts with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the controlled release of the drug.

Comparison with Similar Compounds

Similar Compounds

  • Decanedioic acid, bis(2-butoxyethyl) ester
  • Decanedioic acid, bis(2-ethylhexyl) ester
  • Decanedioic acid, bis(2-ethoxyethyl) ester

Uniqueness

Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it particularly suitable for applications in drug delivery and polymer chemistry.

Properties

CAS No.

70900-46-8

Molecular Formula

C26H50O8

Molecular Weight

490.7 g/mol

IUPAC Name

bis[2-(2-butoxyethoxy)ethyl] decanedioate

InChI

InChI=1S/C26H50O8/c1-3-5-15-29-17-19-31-21-23-33-25(27)13-11-9-7-8-10-12-14-26(28)34-24-22-32-20-18-30-16-6-4-2/h3-24H2,1-2H3

InChI Key

FBXNUYNATQIVEX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.